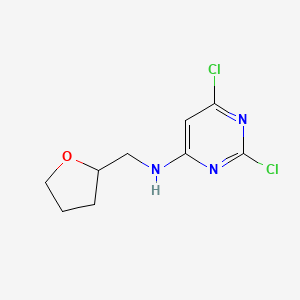
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloropyrimidine with oxolan-2-ylmethanamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Análisis De Reacciones Químicas
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Reagents like hydrogen peroxide or sodium borohydride are typically used for these reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where it reacts with boronic acids or alkenes in the presence of palladium catalysts to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrimidine, while coupling with a boronic acid would yield a biaryl compound.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators. It serves as a probe to understand the interaction of small molecules with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes. The compound’s reactivity makes it a valuable intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine can be compared with other similar compounds such as:
2,6-dichloro-N-phenylpyrimidin-4-amine: This compound has a phenyl group instead of an oxolan-2-ylmethyl group. It is used in similar applications but may have different reactivity and biological activity.
2,6-dichloro-N,N-dimethylpyridin-4-amine: This compound has a pyridine ring instead of a pyrimidine ring and two methyl groups instead of an oxolan-2-ylmethyl group. It is used in different chemical reactions and may have different industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H11Cl2N3O |
|---|---|
Peso molecular |
248.11 g/mol |
Nombre IUPAC |
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H11Cl2N3O/c10-7-4-8(14-9(11)13-7)12-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H,12,13,14) |
Clave InChI |
CCYLTMFKDZHQHO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC2=CC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


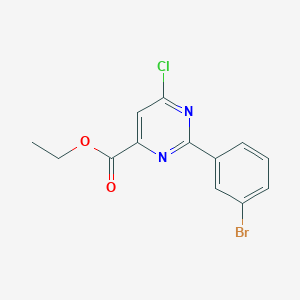
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
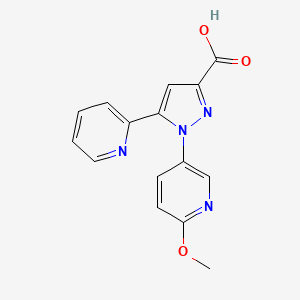
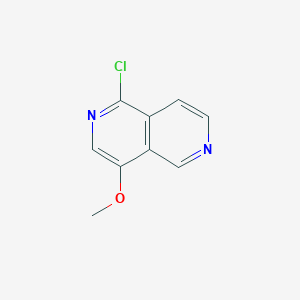
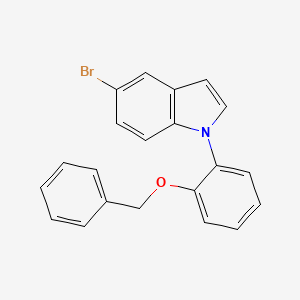
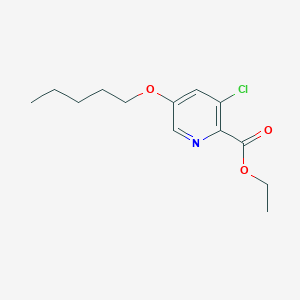
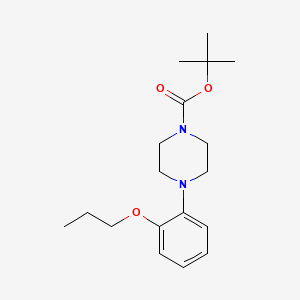
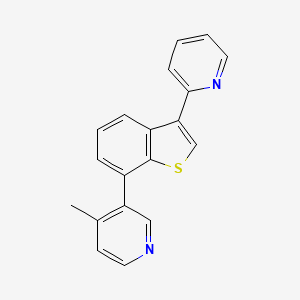
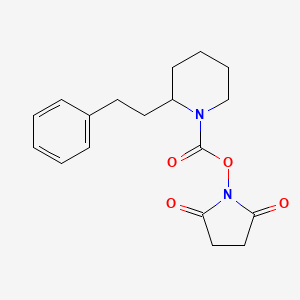
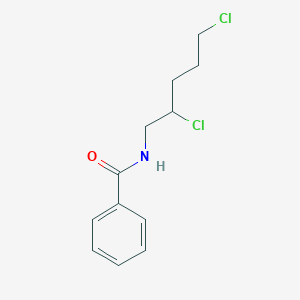
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
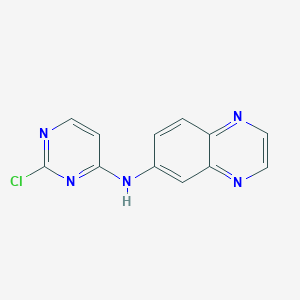
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
